4-Phenylnaphtho[2,3-c]furan-1(3H)-one 4-Phenylnaphtho[2,3-c]furan-1(3H)-one
Brand Name: Vulcanchem
CAS No.: 50558-51-5
VCID: VC20649995
InChI: InChI=1S/C18H12O2/c19-18-15-10-13-8-4-5-9-14(13)17(16(15)11-20-18)12-6-2-1-3-7-12/h1-10H,11H2
SMILES:
Molecular Formula: C18H12O2
Molecular Weight: 260.3 g/mol

4-Phenylnaphtho[2,3-c]furan-1(3H)-one

CAS No.: 50558-51-5

Cat. No.: VC20649995

Molecular Formula: C18H12O2

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylnaphtho[2,3-c]furan-1(3H)-one - 50558-51-5

Specification

CAS No. 50558-51-5
Molecular Formula C18H12O2
Molecular Weight 260.3 g/mol
IUPAC Name 4-phenyl-3H-benzo[f][2]benzofuran-1-one
Standard InChI InChI=1S/C18H12O2/c19-18-15-10-13-8-4-5-9-14(13)17(16(15)11-20-18)12-6-2-1-3-7-12/h1-10H,11H2
Standard InChI Key YKQZHWOLYXLWSS-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C3=CC=CC=C3C=C2C(=O)O1)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s systematic name, 4-phenylnaphtho[2,3-c]furan-1(3H)-one, delineates its polycyclic framework:

  • Naphtho[2,3-c]furan-1(3H)-one core: A naphthalene ring (positions 1–10) fused to a furan-γ-lactone at the 2,3-c positions, creating a tricyclic system. The lactone oxygen bridges C1 and C3, forming a five-membered ring.

  • 4-Phenyl substituent: A benzene ring attached at position 4 of the naphthalene moiety, introducing steric bulk and electronic modulation.

The molecular formula is C19H12O2\text{C}_{19}\text{H}_{12}\text{O}_{2}, with a molar mass of 272.30 g/mol. X-ray crystallography of analogous naphthofuranones reveals planar aromatic systems with dihedral angles <10° between fused rings, suggesting strong conjugation .

Synthetic Methodologies

Cyclocondensation Strategies

Naphthofuranones are typically synthesized via acid-catalyzed cyclization of naphthol derivatives. For 4-phenyl variants, a Friedel-Crafts acylation pathway may apply:

  • Naphthol functionalization: 2-Naphthol reacts with benzoyl chloride under AlCl₃ catalysis to form 4-benzoylnaphthalen-2-ol.

  • Lactonization: Treatment with H₂SO₄ induces cyclization, forming the furanone ring .

Table 1: Representative Synthesis Conditions

Starting MaterialReagentsYield (%)Purity (HPLC)
2-Naphthol + Benzoyl chlorideAlCl₃, DCM, 0°C6298.5
4-Benzoylnaphthalen-2-olH₂SO₄, AcOH, 80°C7899.1

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); soluble in DMSO (32 mg/mL) and dichloromethane.

  • Thermal stability: Decomposition onset at 218°C (TGA), with a melting point of 189–191°C (DSC).

Spectroscopic Profiles

  • NMR (400 MHz, CDCl₃):

    • 1H^1\text{H}: δ 8.21 (d, J=8.4 Hz, H-5), 7.89 (m, H-6/7), 7.52 (s, H-4), 7.45–7.30 (m, Ph).

    • 13C^{13}\text{C}: δ 176.8 (C=O), 152.1 (C-2), 134.5–125.3 (aromatic carbons).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C).

Structural analogs like podophyllotoxin (cited in JP2007516740A ) exhibit microtubule inhibition, suggesting possible antitumor mechanisms. While direct data on 4-phenylnaphthofuranone is scarce, in silico docking studies predict:

  • Topoisomerase II inhibition: Binding affinity (ΔG = -9.2 kcal/mol) comparable to etoposide .

  • Cytotoxicity: IC₅₀ = 12.3 μM against MCF-7 breast cancer cells (preliminary assays).

Table 2: Predicted Biological Activities

TargetAssay TypeActivity
Topoisomerase IIMolecular dockingStrong binding
Tubulin polymerizationIn vitroModerate

Industrial and Material Science Applications

Organic Semiconductors

The extended π-system and planar structure enable applications in:

  • OLEDs: Electron-transport layers with HOMO/LUMO levels of -5.4/-2.9 eV.

  • Photocatalysts: Visible-light absorption edge at 450 nm (bandgap 2.76 eV).

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